molecular formula C11H8Cl2F2N2O2 B2611319 Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-45-2

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2611319
CAS No.: 2451256-45-2
M. Wt: 309.09
InChI Key: RVVXKOPTNGWQHL-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H8Cl2F2N2O2 and a molecular weight of 309.1 g/mol . This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is substituted with chloro, difluoromethyl, and ethyl ester groups. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate pneumoniae .

Mode of Action

The specific mode of action of This compound It can be inferred that compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core may interact with their targets to exert anti-proliferative activity .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that similar compounds can have significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Preparation Methods

The synthesis of ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of chloro and difluoromethyl groups. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Comparison with Similar Compounds

Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Properties

IUPAC Name

ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2F2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(13)3-5(12)4-17(8)10/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVXKOPTNGWQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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